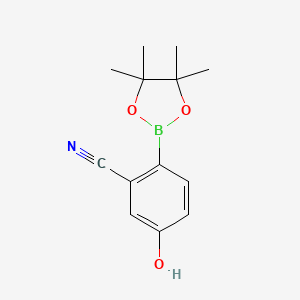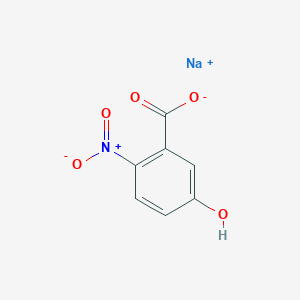
4,4,5,5-Tetramethyl-2-(2-phenethoxyphenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(2-phenethoxyphenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and is substituted with tetramethyl and phenethoxyphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity patterns to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenethoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of boronic acids or boronate esters with appropriate phenethoxyphenyl derivatives. One common method includes the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated phenethoxyphenyl compound in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-phenethoxyphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.
Substitution: The phenethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenethoxyphenyl moiety.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-phenethoxyphenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenethoxyphenyl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron center can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The phenethoxyphenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-methoxyphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-ethoxyphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-propoxyphenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(2-phenethoxyphenyl)-1,3,2-dioxaborolane is unique due to the presence of the phenethoxyphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where selective reactivity and stability are required. The tetramethyl groups also enhance the compound’s stability and solubility in organic solvents, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(2-phenylethoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-12-8-9-13-18(17)22-15-14-16-10-6-5-7-11-16/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANUIVUGJKLYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B8062964.png)

![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B8062982.png)
![methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B8062985.png)
![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8062986.png)
![4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8062994.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8063001.png)
![3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8063016.png)





